2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid
Description
2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (CAS 117309-46-3) is a sulfonamide derivative of phenylglycine, characterized by a 4-methoxyphenylsulfonyl group attached to the amino nitrogen of the 2-phenylacetic acid backbone. This compound is synthesized via condensation reactions between 4-methoxyphenylsulfonyl chloride and phenylglycine derivatives, as seen in analogous bromo-substituted compounds . Its structural features, including the electron-donating methoxy group and sulfonamide moiety, influence its physicochemical properties, such as solubility and hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-21-12-7-9-13(10-8-12)22(19,20)16-14(15(17)18)11-5-3-2-4-6-11/h2-10,14,16H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNBBRUKSKERPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333327 | |
| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117309-46-3 | |
| Record name | [(4-Methoxybenzene-1-sulfonyl)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Used as a reagent in organic synthesis and as a building block for more complex molecules. Its sulfonamide functional group allows for various chemical transformations, including oxidation and reduction reactions.
-
Proteomics Research
- Employed to study protein interactions and functions. The compound's unique structure facilitates its use in biochemical assays aimed at understanding cellular processes.
- Pharmacology
-
Material Science
- Utilized in the development of new materials and chemical processes due to its unique chemical properties and stability.
- Biomedical Research
Case Studies and Research Findings
- Anti-inflammatory Effects
- Antimicrobial Properties
-
Proteomics Applications
- The compound has been applied in proteomics research to study protein interactions and functions, indicating its utility in biochemical research aimed at understanding complex biological systems.
Mechanism of Action
The mechanism of action of 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonamide Group
The 4-methoxyphenylsulfonyl group distinguishes the target compound from analogs with alternative substituents. Key comparisons include:
Key Observations :
- Lipophilicity : Chloro and bromo analogs exhibit higher logP values, suggesting improved membrane permeability for biological applications .
- Pharmaceutical Relevance : The methyl-substituted analog (4-CH₃) shares structural similarity with cephalosporin antibiotics, highlighting the role of sulfonamide-phenylglycine derivatives in drug design .
Backbone Modifications
Variations in the acetic acid backbone further differentiate related compounds:
| Compound Name | Backbone Modification | Molecular Formula | Key Features |
|---|---|---|---|
| 2-{[(4-Methoxyphenyl)sulfonyl]amino}propanoic acid | Propanoic acid | C₁₀H₁₃NO₅S | Shorter carbon chain; altered steric effects |
| 2-([2-(4-Methoxy-anilino)-2-oxo-1-phenylethyl]sulfanyl)acetic acid | Thioether linkage | C₁₇H₁₇NO₄S | Sulfur-containing backbone for redox activity |
| 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid | Pyridine incorporation | C₁₄H₁₄N₂O₅S | Enhanced π-π stacking and metal coordination |
Key Observations :
Comparative Reactivity :
- Halogenated analogs (Cl, Br) require milder conditions due to the higher electrophilicity of their sulfonyl chlorides.
- Methyl and methoxy derivatives exhibit slower reaction kinetics, attributed to steric and electronic effects .
Biological Activity
2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid (commonly referred to as MPSA) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of MPSA, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
MPSA is characterized by the presence of a methoxyphenyl group, a sulfonamide moiety, and a phenylacetic acid backbone. Its chemical formula is , with a melting point ranging from 171°C to 173°C . The sulfonamide group is known for its ability to interact with various biological targets, making MPSA a candidate for further investigation.
MPSA's biological activity is primarily attributed to its ability to inhibit certain enzymes and modulate receptor functions. The sulfonyl group can form strong interactions with proteins, potentially leading to enzyme inhibition. Research indicates that MPSA may interfere with pathways involved in inflammation and pain modulation, similar to other sulfonamide derivatives .
Biological Activities
- Anti-inflammatory Effects :
- Analgesic Properties :
- Enzyme Inhibition :
Case Studies
Several studies have investigated the pharmacological effects of MPSA:
-
Study on Inflammatory Models :
In a study involving carrageenan-induced paw edema in rats, MPSA significantly reduced swelling compared to control groups. The reduction was dose-dependent, indicating its potential as an anti-inflammatory agent . -
Pain Model Evaluation :
Another study assessed the analgesic effects of MPSA using the formalin test in rodents. Results indicated that MPSA administration led to a significant decrease in pain behavior during both the early and late phases of the test, suggesting both central and peripheral mechanisms of action .
Comparative Analysis
To better understand the potential of MPSA, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| MPSA | MPSA Structure | Anti-inflammatory, analgesic |
| Sulfanilamide | Sulfanilamide Structure | Antimicrobial, anti-inflammatory |
| Nimesulide | Nimesulide Structure | Analgesic, anti-inflammatory |
MPSA's unique methoxyphenyl-sulfonamide structure differentiates it from other compounds, potentially enhancing its binding affinity and specificity towards biological targets.
Safety and Toxicity
While initial studies indicate promising therapeutic effects, safety assessments are crucial. MPSA has been classified as an irritant; therefore, further toxicological studies are necessary to evaluate its safety profile before clinical applications can be considered .
Q & A
Basic: What synthetic routes are recommended for 2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 4-substituted benzenesulfonyl chloride derivatives and phenylglycine. For example, halogenated analogues (e.g., 4-bromo derivatives) are prepared by reacting 4-bromobenzenesulfonyl chloride with phenylglycine in basic aqueous conditions . Optimization includes:
- pH control : Maintain alkaline conditions (pH 8–10) to deprotonate the amino group of phenylglycine, enhancing nucleophilicity.
- Temperature : Reactions typically proceed at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).
- Purification : Recrystallization from ethanol/water mixtures improves purity (>97%) .
Basic: How can structural and stereochemical properties be characterized?
- X-ray crystallography : Resolves absolute configuration, as demonstrated for the monohydrate form of its brominated analogue, which crystallizes in the monoclinic space group .
- Spectroscopy :
- NMR : The sulfonamide NH proton appears as a singlet at δ 10.5–11.0 ppm. The 4-methoxyphenyl group shows characteristic aromatic protons at δ 6.8–7.5 ppm .
- IR : Strong absorption bands at ~1350 cm(S=O asymmetric stretch) and ~1150 cm(S=O symmetric stretch) confirm sulfonamide formation .
Advanced: What strategies resolve enantiomers of this chiral compound?
The molecule contains a stereogenic center at the α-carbon. Resolution methods include:
- Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
- Diastereomeric salt formation : React with chiral resolving agents like (R)-α-methoxyphenylacetic acid (MPA), which forms diastereomeric salts with distinct solubility profiles .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .
Advanced: How do sulfonamide modifications impact biological activity in drug design?
Structural analogs of this compound are explored as antibiotic adjuvants due to their resemblance to D-phenylglycyl side chains in β-lactams (e.g., cephalexin) . Key modifications include:
- Halogenation : Bromine substitution at the 4-position enhances antibacterial activity by increasing lipophilicity and membrane penetration .
- Methoxy group replacement : Replacing 4-methoxy with electron-withdrawing groups (e.g., nitro) alters electronic properties, affecting binding to penicillin-binding proteins .
Advanced: What analytical methods quantify this compound in biological matrices?
- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor the transition 350 → 154 (sulfonate fragment) for high specificity .
- HPLC-UV : Detect at 254 nm with a limit of quantification (LOQ) of 10 ng/mL. Validate for matrix effects using plasma spiked with deuterated internal standards .
Advanced: How to address contradictions in reported biological activity data?
Discrepancies may arise from:
- Purity variations : Impurities >3% (e.g., unreacted sulfonyl chloride) can skew bioactivity results. Validate purity via HPLC before assays .
- Assay conditions : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or incubation times affect MIC values. Standardize protocols using CLSI guidelines .
- Structural analogs : Activity trends depend on substituent electronic effects. For example, 4-methoxy derivatives show lower activity than 4-bromo analogues in Staphylococcus aureus models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
